molecular formula C16H19NO3 B7570585 4-[[2-(Cyclohexen-1-yl)acetyl]amino]-3-methylbenzoic acid

4-[[2-(Cyclohexen-1-yl)acetyl]amino]-3-methylbenzoic acid

Cat. No.: B7570585
M. Wt: 273.33 g/mol
InChI Key: IIBROJVLAQOTAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[[2-(Cyclohexen-1-yl)acetyl]amino]-3-methylbenzoic acid, also known as NS-398, is a non-steroidal anti-inflammatory drug (NSAID) that has been widely used in scientific research. It is a selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in the production of prostaglandins, which are involved in inflammation and pain.

Mechanism of Action

4-[[2-(Cyclohexen-1-yl)acetyl]amino]-3-methylbenzoic acid selectively inhibits COX-2, which is induced in response to inflammation and other stimuli. COX-2 is responsible for the production of prostaglandins, which are involved in inflammation and pain. By inhibiting COX-2, this compound reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects:
This compound has been shown to have anti-inflammatory effects in various animal models of inflammation. It has also been shown to inhibit tumor growth and angiogenesis in animal models of cancer. In addition, it has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

4-[[2-(Cyclohexen-1-yl)acetyl]amino]-3-methylbenzoic acid is a selective inhibitor of COX-2, which makes it a valuable tool for studying the role of COX-2 in various biological processes. However, it has some limitations. For example, it has been shown to have off-target effects on other enzymes, such as peroxidase and lipoxygenase. In addition, it has poor solubility in aqueous solutions, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on 4-[[2-(Cyclohexen-1-yl)acetyl]amino]-3-methylbenzoic acid. One direction is to study its effects on other biological processes, such as wound healing and bone regeneration. Another direction is to develop more potent and selective COX-2 inhibitors that have fewer off-target effects. Finally, there is a need to develop better methods for delivering this compound to specific tissues or cells, in order to maximize its therapeutic potential.

Synthesis Methods

4-[[2-(Cyclohexen-1-yl)acetyl]amino]-3-methylbenzoic acid can be synthesized through a multi-step process. The first step involves the reaction of 3-methylbenzoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with cyclohex-2-en-1-one to form the corresponding ketone. The ketone is then reduced to the corresponding alcohol, which is then acylated with N-(tert-butoxycarbonyl)-L-serine to form the corresponding ester. The ester is then deprotected and coupled with 2-aminothiophenol to form the final product, this compound.

Scientific Research Applications

4-[[2-(Cyclohexen-1-yl)acetyl]amino]-3-methylbenzoic acid has been extensively used in scientific research to study the role of COX-2 in various biological processes. It has been shown to have anti-inflammatory, anti-tumor, and anti-angiogenic properties. It has also been used to study the role of COX-2 in cardiovascular diseases, neurodegenerative diseases, and gastrointestinal diseases.

Properties

IUPAC Name

4-[[2-(cyclohexen-1-yl)acetyl]amino]-3-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO3/c1-11-9-13(16(19)20)7-8-14(11)17-15(18)10-12-5-3-2-4-6-12/h5,7-9H,2-4,6,10H2,1H3,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIBROJVLAQOTAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)O)NC(=O)CC2=CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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